molecular formula C18H26N2 B14945587 3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine

3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine

Cat. No.: B14945587
M. Wt: 270.4 g/mol
InChI Key: LFGKVBBGXRWEQI-SFHVURJKSA-N
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Description

3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is an organic compound with the molecular formula C18H26N2 It is characterized by the presence of a pyridine ring, a piperidine ring, and an octynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Octynyl Group: The octynyl group is introduced via a coupling reaction, often using reagents such as alkynes and catalysts like palladium.

    Formation of the Pyridine Ring: The pyridine ring is then formed through a series of reactions, including cyclization and aromatization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S)-1-(7-Methyl-2-octyn-1-yl)-2-piperidinyl]pyridine
  • 3-[(2S)-1-(2-Nonyn-1-yl)-2-piperidinyl]pyridine
  • (2S)-1-(2-Octyn-1-yl)-2-(3-pyridinyl)piperidinium

Uniqueness

3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, piperidine ring, and octynyl group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

3-[(2S)-1-oct-2-ynylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H26N2/c1-2-3-4-5-6-8-14-20-15-9-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,2-5,7,9,12,14-15H2,1H3/t18-/m0/s1

InChI Key

LFGKVBBGXRWEQI-SFHVURJKSA-N

Isomeric SMILES

CCCCCC#CCN1CCCC[C@H]1C2=CN=CC=C2

Canonical SMILES

CCCCCC#CCN1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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